(1-(Prop-2-yn-1-yl)piperidin-3-yl)methanol
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Overview
Description
(1-(Prop-2-yn-1-yl)piperidin-3-yl)methanol: is an organic compound with the molecular formula C9H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a propynyl group attached to the nitrogen atom and a hydroxymethyl group attached to the third carbon of the piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Prop-2-yn-1-yl)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.
Introduction of the Propynyl Group: The propynyl group can be introduced via an alkylation reaction using propargyl bromide in the presence of a base such as sodium hydride.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1-(Prop-2-yn-1-yl)piperidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(Prop-2-yn-1-yl)piperidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(Prop-2-yn-1-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The propynyl group can participate in various chemical reactions, while the piperidine ring can interact with biological receptors. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Piperidin-3-ylmethanol: Lacks the propynyl group, making it less reactive in certain chemical reactions.
(1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol: Similar structure but with the hydroxymethyl group attached to the fourth carbon, leading to different chemical properties.
(1-(Prop-2-yn-1-yl)piperidin-2-yl)methanol: Hydroxymethyl group attached to the second carbon, affecting its reactivity and biological activity.
Uniqueness
(1-(Prop-2-yn-1-yl)piperidin-3-yl)methanol is unique due to the specific positioning of the propynyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(1-prop-2-ynylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C9H15NO/c1-2-5-10-6-3-4-9(7-10)8-11/h1,9,11H,3-8H2 |
InChI Key |
SEGPGNSXCVPIKQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCCC(C1)CO |
Origin of Product |
United States |
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